Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)-
Description
Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)- , also known as 2,4,6-trimethylaniline or mesitylamine , is an organic compound with the chemical formula C₉H₁₃N . It belongs to the class of aromatic amines and is characterized by its three methyl groups attached to the benzene ring. The compound exhibits a pale yellow color and is sparingly soluble in water. Its IUPAC Standard InChI is InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 .
Synthesis Analysis
The synthesis of 2,4,6-trimethylaniline involves the alkylation of aniline (benzenamine) using trimethylbenzenes (mesitylene) as alkylating agents. This reaction can occur under acidic conditions, where the methyl groups from mesitylene replace the hydrogen atoms on the aniline ring. The process yields the desired product, which can be further purified and characterized .
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethylaniline consists of a benzene ring with three methyl groups attached at positions 2, 4, and 6. The compound’s IUPAC Standard InChIKey is KWVPRPSXBZNOHS-UHFFFAOYSA-N. You can visualize its 2D structure using a Mol file .
Chemical Reactions Analysis
properties
IUPAC Name |
2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWOKPAUZMPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458204 | |
Record name | Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6050-18-6 | |
Record name | Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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